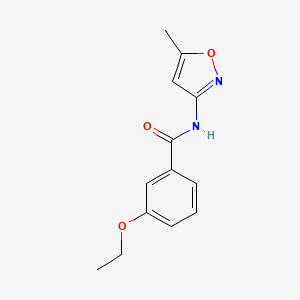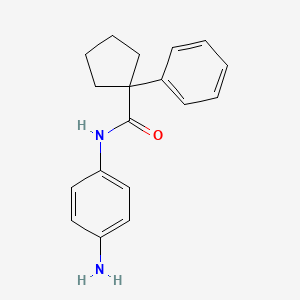
2-(4-phenyl-1-piperazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound "2-(4-phenyl-1-piperazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide" falls into a category of compounds known for their potential in various biological activities due to the presence of 1,3,4-thiadiazole and piperazine moieties. Research in this area focuses on the synthesis, characterization, and exploration of the properties of such compounds, aiming to understand their chemical and physical behavior for potential applications.
Synthesis Analysis
The synthesis of similar thiadiazole and piperazine derivatives often involves multi-step reactions, starting from readily available chemicals. For example, compounds have been synthesized using chloroacetylation followed by reaction with substituted piperazines or thiadiazole derivatives (Ismailova et al., 2014), (Mehta et al., 2019). This approach allows for the introduction of various functional groups, influencing the final compound's properties.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like NMR, IR spectroscopy, and X-ray crystallography, providing insight into the arrangement of atoms and the conformation of the molecule. The structure affects the compound's reactivity, interaction with other molecules, and its overall chemical behavior (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further functionalization or interaction with biological targets. Their reactivity is influenced by the presence of reactive sites within the molecule, such as the thiadiazole ring and the piperazine nitrogen atoms. Studies have explored their potential as intermediates in organic synthesis and in forming complexes with metals or other chemical entities (Foroumadi et al., 2005).
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-6-16-19-20-17(24-16)18-15(23)13-21-9-11-22(12-10-21)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQXGOLONKNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543076.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4543099.png)
![N-(4-phenoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)




![1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)
![2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)
![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)
![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)